molecular formula C6H7NO B8677480 3-Hydroxy-3-methylpent-4-ynenitrile CAS No. 5844-69-9

3-Hydroxy-3-methylpent-4-ynenitrile

Cat. No.: B8677480
CAS No.: 5844-69-9
M. Wt: 109.13 g/mol
InChI Key: CYYHMTAZQPFFDY-UHFFFAOYSA-N
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Description

3-Hydroxy-3-methylpent-4-ynenitrile is an aliphatic nitrile derivative characterized by a hydroxyl group, a methyl substituent, and an alkyne moiety (C≡C) adjacent to the nitrile functional group. Its molecular structure (C₆H₇NO) combines polar (hydroxyl, nitrile) and hydrophobic (methyl, alkyne) regions, which influence its physicochemical properties and reactivity.

Properties

CAS No.

5844-69-9

Molecular Formula

C6H7NO

Molecular Weight

109.13 g/mol

IUPAC Name

3-hydroxy-3-methylpent-4-ynenitrile

InChI

InChI=1S/C6H7NO/c1-3-6(2,8)4-5-7/h1,8H,4H2,2H3

InChI Key

CYYHMTAZQPFFDY-UHFFFAOYSA-N

Canonical SMILES

CC(CC#N)(C#C)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Core Structure Functional Groups Notable Features
3-Hydroxy-3-methylpent-4-ynenitrile Aliphatic chain –OH, –C≡C–, –CN, –CH₃ Alkyne enhances reactivity
3-(4-Hydroxy-3-methyl-phenyl)propanenitrile Aromatic ring –OH (para), –CH₃ (meta), –CN Aromatic stability; 95% purity
4-(3-Oxopropenyl)benzonitrile derivative Aromatic ring –CN, –OCH₂OCH₃, prenyl, –OH Methoxymethoxy and isoprenoid groups
2-[(3-Hydroxy-4-nitro-phenyl)methylene]propanedinitrile Aromatic ring –OH, –NO₂, two –CN groups Nitro group enhances polarity

Key Observations:

  • Aliphatic vs. Aromatic Backbone : The aliphatic structure of 3-Hydroxy-3-methylpent-4-ynenitrile contrasts with aromatic analogs (e.g., and ), leading to divergent reactivity. Aliphatic alkynes are more reactive in cycloadditions, whereas aromatic nitriles exhibit stability in electrophilic substitutions .

Physicochemical Properties

Table 2: Comparative Solubility and Reactivity

Compound Name Solubility Profile Reactivity Highlights
3-Hydroxy-3-methylpent-4-ynenitrile Moderate in polar solvents Alkyne participates in click chemistry
3-(4-Hydroxy-3-methyl-phenyl)propanenitrile Low in water; soluble in DMSO Stable under mild conditions
Propanedinitrile derivative () High in polar aprotic solvents Nitro group facilitates redox reactions
  • Solubility: The target compound’s hydroxyl and nitrile groups suggest moderate solubility in polar solvents like ethanol, but lower than the propanedinitrile in , which benefits from dual nitriles and a nitro group .
  • Reactivity : The alkyne in the target compound enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a trait absent in aromatic analogs .

Preparation Methods

Reaction Mechanism

The process employs a nickel catalyst (e.g., NiCl₂·dme) with a reducing agent (Zn dust) in a polar aprotic solvent (DMF). The aldehyde undergoes oxidative addition to nickel, followed by alkyne coordination and reductive elimination to form the C–C bond. The nitrile group is introduced via a cyanide source (e.g., KCN).

Optimized Conditions

  • Substrate : 3-Methylpent-4-ynal

  • Catalyst : NiCl₂·dme (10 mol%)

  • Reductant : Zn dust (2 equiv.)

  • Solvent : DMF/H₂O (3:1)

  • Yield : 68–76%

Key Advantages :

  • Tolerates steric hindrance at the propargyl position.

  • Single-step synthesis without requiring hydroxyl protection.

Conjugate Addition-Cyanation Sequence

This two-step approach leverages Grignard reagents for conjugate addition to α,β-unsaturated carbonyl compounds, followed by cyanation.

Step 1: Conjugate Addition

Methyl magnesium chloride (MeMgCl) adds to 4-methylpent-4-yn-2-one, forming a tertiary alcohol intermediate.

Conditions :

  • Substrate : 4-Methylpent-4-yn-2-one

  • Reagent : MeMgCl (1.2 equiv.)

  • Solvent : THF, 0°C → RT

  • Conversion : >90%

Step 2: Cyanation

The ketone intermediate is treated with trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid (e.g., ZnI₂).

Conditions :

  • Reagent : TMSCN (1.5 equiv.), ZnI₂ (10 mol%)

  • Solvent : CH₂Cl₂, −20°C

  • Yield : 82%

Data Summary :

StepReagentTemperatureYield (%)
1MeMgCl0°C → RT92
2TMSCN/ZnI₂−20°C82

Limitations : Requires strict anhydrous conditions to prevent hydrolysis of TMSCN.

Hydroxyanation of Terminal Alkynes

Direct hydroxyanation of 3-methylpent-4-yne-1-ol offers a streamlined route. This method exploits palladium catalysis to install the nitrile group regioselectively.

Catalytic System

  • Catalyst : Pd(OAc)₂ (5 mol%)

  • Ligand : XantPhos (10 mol%)

  • Cyanide Source : K₄[Fe(CN)₆]

  • Solvent : t-BuOH/H₂O (4:1)

Reaction Performance

  • Substrate : 3-Methylpent-4-yne-1-ol

  • Temperature : 80°C

  • Time : 12 h

  • Yield : 71%

Regioselectivity : The anti-Markovnikov addition of –CN and –OH is favored due to steric effects from the methyl group.

StepConditionsExpected Yield (%)
1AcCl, pyridine, 0°C85
2P₂O₅/CH₃SO₃H, 50°C, 1 h60–65

Challenges : Competing polymerization of the alkyne under acidic conditions.

Comparative Analysis of Methods

MethodStepsYield (%)CostScalability
Nickel Reductive Coupling168–76HighModerate
Conjugate Addition275MediumHigh
Hydroxyanation171MediumLow
Fries Rearrangement2~60LowLimited

Key Insights :

  • Nickel catalysis offers the highest atom economy but requires expensive catalysts.

  • Conjugate addition-cyanation is optimal for gram-scale synthesis.

  • Hydroxyanation suffers from ligand sensitivity but provides excellent regiocontrol.

Q & A

Basic: What are the common synthetic routes for 3-Hydroxy-3-methylpent-4-ynenitrile, and how are reaction conditions optimized for purity?

Methodological Answer:
The compound is typically synthesized via nucleophilic addition or condensation reactions. For example, and describe analogous syntheses using α,β-unsaturated carbonyl intermediates, where the nitrile group is introduced via Knoevenagel condensation or cyanoalkylation. Key variables include:

  • Catalysts : Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance regioselectivity.
  • Solvent Systems : Polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates.
  • Temperature Control : Reactions often proceed at 0–25°C to minimize side products.
    To optimize purity, fractional distillation or column chromatography (using silica gel with hexane/ethyl acetate gradients) is recommended .

Advanced: How can reaction conditions be systematically optimized to improve yield and stereochemical outcomes?

Methodological Answer:
Use a Design of Experiments (DoE) approach to evaluate factors like:

  • Catalyst Loading : Vary from 1–10 mol% to identify threshold effects.
  • pH Dependence : For aqueous-phase reactions, test pH 5–9 to probe acid/base-mediated pathways.
  • Additives : Screen chiral auxiliaries (e.g., proline derivatives) to influence stereochemistry.
    highlights analogous optimizations where adjusting tert-butyldimethylsilyl (TBS) protection improved yields by 20–30% in hydroxyl-containing nitriles. Monitor progress via TLC or inline IR spectroscopy .

Basic: What spectroscopic techniques are most effective for characterizing 3-Hydroxy-3-methylpent-4-ynenitrile?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 1.8–2.2 ppm for methyl groups, δ 90–100 ppm for sp-hybridized carbons in the nitrile and alkyne). demonstrates similar compounds analyzed via 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • IR Spectroscopy : Strong absorption at ~2240 cm⁻¹ (C≡N stretch) and ~3300 cm⁻¹ (O-H stretch).
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced: How can discrepancies in reported NMR chemical shifts be resolved for this compound?

Methodological Answer:
Discrepancies often arise from solvent effects, concentration, or impurities. To address this:

  • Standardize Conditions : Acquire spectra in deuterated DMSO or CDCl₃ at fixed concentrations (e.g., 10 mM).
  • Cross-Validate : Compare with DFT-calculated shifts (e.g., using Gaussian software) for geometry-optimized structures.
  • Spiking Experiments : Add authentic samples of suspected impurities (e.g., hydrolysis byproducts) to identify contaminant peaks .

Basic: How should researchers design experiments to assess the biological activity of 3-Hydroxy-3-methylpent-4-ynenitrile?

Methodological Answer:

  • Target Selection : Prioritize enzymes with known nitrile-binding pockets (e.g., nitrilases or cytochrome P450s).
  • Assay Design : Use fluorogenic substrates or calorimetry (ITC) to measure binding affinity. suggests testing inhibition kinetics at varying pH and temperature.
  • Cytotoxicity Screening : Employ MTT assays on mammalian cell lines (e.g., HEK293) to evaluate baseline toxicity .

Advanced: What strategies are effective for studying enzyme interactions involving this compound?

Methodological Answer:

  • Crystallography : Co-crystallize the compound with target enzymes (e.g., nitrile hydratase) to resolve binding modes.
  • Mutagenesis : Create active-site mutants (e.g., Ala substitutions) to identify critical residues for catalysis.
  • Computational Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses, guided by ’s protocols for similar nitriles .

Basic: How does the hydroxyl group influence the compound’s reactivity in nucleophilic reactions?

Methodological Answer:
The hydroxyl group acts as a hydrogen-bond donor, enhancing electrophilicity at adjacent carbons. For example:

  • Nitrile Reactivity : Stabilizes transition states in nucleophilic additions (e.g., Grignard reactions).
  • Steric Effects : The methyl group at C3 creates steric hindrance, favoring reactions at the alkyne terminus.
    Comparative studies in show that hydroxyl removal reduces reaction rates by ~40% in analogous systems .

Advanced: What protocols ensure stability during long-term storage of 3-Hydroxy-3-methylpent-4-ynenitrile?

Methodological Answer:

  • Storage Conditions : Keep at –20°C under inert gas (Argon) to prevent hydrolysis or oxidation.
  • Stability Monitoring : Perform periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) to detect degradation.
  • Lyophilization : For aqueous solutions, lyophilize and store as a powder to extend shelf life (>5 years, per ) .

Basic: How can computational modeling predict the compound’s behavior in catalytic cycles?

Methodological Answer:

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to study transition states in reactions like hydrogenation.
  • Molecular Dynamics (MD) : Simulate solvation effects in water or organic solvents to predict aggregation tendencies.
    highlights successful MD simulations for nitrile-containing catalysts in similar systems .

Advanced: What comparative analyses distinguish this compound from structurally similar nitriles?

Methodological Answer:

  • Functional Group Analysis : Compare LogP (e.g., 1.2 vs. 2.5 for analogs) to assess hydrophilicity.
  • Reactivity Mapping : Use Hammett constants (σ) to quantify electronic effects of substituents.
    provides a table comparing diphenyl analogs, showing enhanced solubility due to the hydroxyl group .

Basic: What reaction mechanisms explain the compound’s participation in cycloaddition reactions?

Methodological Answer:
The alkyne moiety enables [2+2] or Diels-Alder cycloadditions. For example:

  • Copper Catalysis : Cu(I) activates the alkyne for strain-promoted cycloadditions with azides.
  • Thermal Conditions : Heating to 80°C facilitates electron-deficient diene formation.
    details analogous mechanisms using propargyl ethers .

Advanced: How can toxicity be evaluated for this compound in preclinical studies?

Methodological Answer:

  • Ames Test : Screen for mutagenicity in Salmonella strains TA98 and TA100.
  • In Vivo Models : Administer graded doses (10–100 mg/kg) in rodent studies, monitoring liver enzymes (ALT/AST) and renal function.
    recommends treating the compound as hazardous until toxicity data is confirmed .

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